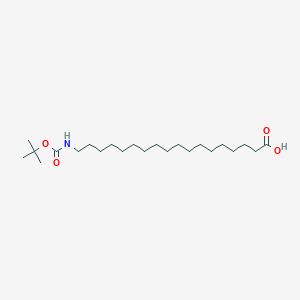

18-(Boc-amino)-stearic acid

Description

Propriétés

IUPAC Name |

18-[(2-methylpropan-2-yl)oxycarbonylamino]octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-23(2,3)28-22(27)24-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(25)26/h4-20H2,1-3H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJUZQBLSMYHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Boc Protection of 18-Amino-stearic Acid

The aminated intermediate is Boc-protected using (Boc)₂O under basic conditions. Data from analogous amino acid protection protocols inform the following optimized procedure:

Procedure A: Aqueous-Acetone System

-

Reagents : 18-Amino-stearic acid (1 equiv), (Boc)₂O (1.1 equiv), triethylamine (Et₃N, 2 equiv), acetone/water (4:1 v/v).

-

Conditions : 0–25°C, 0.5–4 h stirring.

-

Workup : Solvent evaporation, acidification (pH 2–3), ethyl acetate extraction, and crystallization.

Example :

Reaction at 25°C for 4 h achieved 90% yield for Boc-L-glutamic acid, suggesting comparable efficiency for C₁₈ substrates.

Procedure B: Anhydrous Dioxane System

-

Reagents : 18-Amino-stearic acid (1 equiv), (Boc)₂O (1.2 equiv), potassium hydroxide (KOH, 1.5 equiv), dioxane.

-

Conditions : 22°C, 1 h under argon.

-

Workup : Ethyl acetate extraction, brine wash, and column chromatography.

Example :

Boc protection of cytidine derivatives in dioxane-KOH achieved 87% yield, highlighting solvent versatility.

Comparative Analysis of Methodologies

| Parameter | Procedure A | Procedure B |

|---|---|---|

| Solvent | Acetone/water | Dioxane |

| Base | Et₃N | KOH |

| Temperature | 0–25°C | 22°C |

| Reaction Time | 0.5–4 h | 1 h |

| Yield | 60–93% (amino acids) | 87–92% (nucleosides) |

Procedure A’s aqueous system minimizes side reactions but requires stringent pH control during extraction. Procedure B’s anhydrous conditions favor moisture-sensitive substrates but necessitate chromatographic purification.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., acetone, dioxane) enhance (Boc)₂O reactivity by stabilizing the tetrahedral intermediate. Ethyl acetate, used in workup, efficiently partitions Boc-protected products from aqueous layers.

Stoichiometry and Equivalents

A 10% excess of (Boc)₂O (1.1–1.2 equiv) ensures complete amine protection. Sub-stoichiometric base (e.g., Et₃N) risks carbamate precipitation, while excess base accelerates dicarbonate hydrolysis.

Temperature Control

Lower temperatures (0–10°C) suppress epimerization in chiral centers but prolong reaction times. Room-temperature protocols (22–25°C) balance speed and selectivity.

Characterization and Quality Control

-

¹H NMR :

-

HPLC :

Reverse-phase C18 columns (acetonitrile/water gradient) resolve Boc-protected products from residual amine (retention time: 12–14 min). -

Melting Point :

18-(Boc-amino)-stearic acid melts at 78–82°C, distinct from stearic acid (69°C) and Boc-amine derivatives.

Applications in Pharmaceutical Development

18-(Boc-amino)-stearic acid’s lipophilicity facilitates its incorporation into solid lipid nanoparticles (SLNs), as demonstrated in gemcitabine derivative formulations. Post-deprotection, the free amine enables conjugation to targeting ligands (e.g., antibodies, peptides) for tumor-specific drug delivery. Commercial availability (Iris Biotech, Product BAA3910) underscores its industrial relevance .

Analyse Des Réactions Chimiques

Types of Reactions

18-(Boc-amino)-stearic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under mild conditions.

Reduction: Lithium aluminum hydride, typically in anhydrous ether.

Substitution: Sodium hydroxide, in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

18-(Boc-amino)-stearic acid is widely used in:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein interactions and functions.

Medicine: For the development of pharmaceutical compounds.

Industry: In the production of specialized polymers and materials.

Mécanisme D'action

The mechanism by which 18-(Boc-amino)-stearic acid exerts its effects involves its interaction with specific molecular targets. It can form stable complexes with proteins, influencing their structure and function. The pathways involved often include the modulation of enzymatic activities and protein-protein interactions .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key Observations :

- The Boc group in 18-(Boc-amino)-stearic acid introduces steric hindrance, distinguishing it from hydroxylated or unsaturated analogs.

- Unlike oleic acid, which lowers LDL cholesterol, stearic acid derivatives like 18-(Boc-amino)-stearic acid may exhibit neutral or context-dependent metabolic effects .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Melting Point (°C) |

|---|---|---|---|

| Stearic acid | 284.48 | Insoluble in water | 69.3 |

| 18-Hydroxystearic acid | 300.48 | Low water solubility | ~75–80 (estimated) |

| 18-(Boc-amino)-stearic acid | 413.61 | Organic solvents | ~50–60 (estimated)* |

*The Boc group reduces crystallinity compared to unmodified stearic acid, lowering the melting point.

Key Insights :

Comparative Metabolic Pathways :

- Stearic acid undergoes β-oxidation in mitochondria, while Boc-amino derivatives may follow alternative degradation routes due to the terminal amine.

- Fluorinated analogs (e.g., 18-fluoro-thia-stearic acid) show altered biodistribution, highlighting the impact of terminal modifications on biological uptake .

Case Studies :

- Drug Delivery : The Boc group allows covalent attachment of therapeutic agents (e.g., anticancer drugs) to the fatty acid backbone, enhancing lipophilicity and bioavailability.

- Imaging Probes: Analogous to fluorinated stearic acid derivatives used in PET imaging, Boc-amino variants could serve as precursors for radiolabeled tracers .

Q & A

Basic: What are the established synthetic routes for introducing the Boc-amino group to stearic acid?

The synthesis of 18-(Boc-amino)-stearic acid typically involves amide coupling or selective functionalization of stearic acid. A common approach includes:

- Step 1 : Activation of the carboxylic acid group of stearic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Step 2 : Reaction with a Boc-protected amine (e.g., Boc-ethylenediamine) to form the amide bond.

- Step 3 : Purification via column chromatography or recrystallization to isolate the Boc-protected derivative.

Key validation : Confirm Boc group integrity using (e.g., tert-butyl protons at δ 1.4 ppm) and FT-IR (C=O stretch of the Boc group at ~1680–1700 cm) .

Basic: How is the Boc group stability assessed under varying experimental conditions?

The Boc group is sensitive to acidic conditions and elevated temperatures. To assess stability:

- Method 1 : Conduct accelerated degradation studies in acidic buffers (pH < 3) or with trifluoroacetic acid (TFA) to monitor deprotection kinetics via HPLC or LC-MS .

- Method 2 : Use thermogravimetric analysis (TGA) to evaluate thermal stability, observing mass loss corresponding to Boc decomposition (~150–200°C).

- Critical note : Stability varies with solvent polarity; avoid prolonged exposure to polar aprotic solvents like DMF during synthesis .

Basic: What spectroscopic techniques are critical for structural confirmation?

- : Identify tert-butyl protons (Boc group) and methylene/methyl protons in the stearic acid chain.

- : Confirm carbonyl carbons (amide and Boc groups) at ~155–170 ppm.

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- FT-IR : Detect amide N-H stretches (~3300 cm) and Boc C=O vibrations.

Data cross-check : Compare with computational models (e.g., DFT-calculated spectra) for accuracy .

Advanced: How do structural modifications like the Boc group alter physicochemical properties compared to native stearic acid?

- Solubility : The Boc group increases hydrophilicity in polar solvents (e.g., DMSO) but reduces lipid solubility, complicating formulation in lipid-based systems.

- Melting point : Boc substitution disrupts crystalline packing, lowering the melting point by ~10–15°C relative to stearic acid (69°C vs. 55–60°C for the derivative).

- Experimental validation : Use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to quantify phase behavior .

Advanced: What challenges arise when incorporating 18-(Boc-amino)-stearic acid into lipid-based drug delivery systems?

- Stability : The Boc group may hydrolyze in aqueous environments, requiring pH-controlled formulations (e.g., liposomes with internal buffering).

- Compatibility : Use Langmuir-Blodgett trough experiments to assess monolayer interactions with phospholipids. Conflicting data on miscibility can arise from acyl chain mismatches; adjust lipid ratios empirically .

- In vivo relevance : Monitor Boc deprotection in serum using radiolabeled tracers (e.g., analogs) to evaluate bioavailability .

Advanced: How can conflicting solubility data in different solvents be resolved methodologically?

- Controlled testing : Standardize solvent purity (e.g., anhydrous DMSO vs. aqueous-organic mixtures) and temperature (25°C vs. 37°C).

- Quantitative analysis : Use UV-Vis spectroscopy with solvatochromic dyes (e.g., Reichardt’s dye) to measure polarity effects.

- Data reconciliation : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict solubility trends across solvents .

Advanced: How does the Boc group influence interactions with biological membranes or proteins?

- Membrane permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to compare permeability with native stearic acid. The Boc group reduces passive diffusion due to increased polarity.

- Protein binding : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with serum albumin or receptors. Contradictory findings may arise from Boc hydrolysis during assays; include TFA-treated controls .

Advanced: What strategies mitigate Boc group instability in long-term storage or biological assays?

- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) at -20°C.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent acid-catalyzed degradation.

- In situ protection : Use acid-labile linkers (e.g., hydrazones) in prodrug designs to delay deprotection until target site delivery .

Advanced: How can researchers design in vivo studies to account for Boc group metabolism?

- Radiotracer analogs : Synthesize -labeled derivatives (e.g., 18-[]fluoro-4-thia-octadecanoic acid) for PET imaging to track biodistribution and hydrolysis rates.

- Pharmacokinetic modeling : Use compartmental models to differentiate Boc-cleaved vs. intact compound concentrations in plasma .

Advanced: What frameworks guide rigorous hypothesis formulation for studies involving this compound?

- PICO framework : Define Population (e.g., cell lines), Intervention (Boc-amino-stearic acid dosage), Comparison (native stearic acid), Outcome (e.g., cytotoxicity reduction).

- FINER criteria : Ensure hypotheses are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored targeting mechanisms), and Relevant (e.g., cancer therapeutics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.